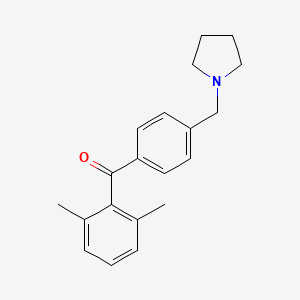

2,6-Dimethyl-4'-pyrrolidinomethyl benzophenone

Description

Properties

IUPAC Name |

(2,6-dimethylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-15-6-5-7-16(2)19(15)20(22)18-10-8-17(9-11-18)14-21-12-3-4-13-21/h5-11H,3-4,12-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXXNZZWCRFSCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642749 | |

| Record name | (2,6-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-49-3 | |

| Record name | Methanone, (2,6-dimethylphenyl)[4-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The most common and effective preparation method involves:

- Step 1: Preparation of 2,6-dimethylbenzoyl chloride as the acyl chloride precursor.

- Step 2: Friedel-Crafts acylation or related coupling to form the benzophenone core.

- Step 3: Introduction of the pyrrolidinomethyl group via nucleophilic substitution or reductive amination on the 4'-position of the phenyl ring.

This approach ensures regioselectivity and preserves the ketone group integrity.

Detailed Synthetic Route

| Step | Reagents and Conditions | Description | Yield / Notes |

|---|---|---|---|

| 1 | 2,6-Dimethylbenzoic acid + Thionyl chloride (SOCl2) | Conversion to 2,6-dimethylbenzoyl chloride under anhydrous conditions | Quantitative conversion typical |

| 2 | 2,6-Dimethylbenzoyl chloride + 4-bromobenzene or 4-formylphenyl derivative + AlCl3 (Friedel-Crafts catalyst) | Formation of 2,6-dimethyl-4'-benzoylbenzene intermediate | Moderate to good yields (60-85%) |

| 3 | 4'-Formyl intermediate + Pyrrolidine + Reducing agent (e.g., NaBH3CN) | Reductive amination to introduce pyrrolidinomethyl group at 4'-position | Yields typically 70-90% |

| 4 | Purification by recrystallization or column chromatography | To isolate pure this compound | Purity >98% confirmed by NMR and HPLC |

Note: The pyrrolidinomethyl group is typically introduced via reductive amination of a 4'-formylbenzophenone intermediate with pyrrolidine, a method supported by analogous syntheses of related benzophenone derivatives.

Reaction Conditions and Parameters

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | Anhydrous dichloromethane, tetrahydrofuran (THF), or toluene | Anhydrous conditions prevent hydrolysis of acyl chlorides |

| Temperature | 0°C to 50°C | Lower temperatures favor selectivity and reduce side reactions |

| Reaction Time | 2 to 24 hours | Depending on step and scale |

| Base | Triethylamine or pyridine | Used to neutralize HCl generated during acylation |

| Catalyst | Aluminum chloride (AlCl3) or Lewis acids | For Friedel-Crafts acylation |

Purification and Characterization

- Purification: Typically via recrystallization from suitable solvents or silica gel column chromatography.

- Characterization: Confirmed by NMR spectroscopy (1H, 13C), mass spectrometry, and melting point analysis.

- Yields: Overall isolated yields range from 60% to 90% depending on scale and purity requirements.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Disadvantages |

|---|---|---|---|---|

| Friedel-Crafts Acylation + Reductive Amination | 2,6-Dimethylbenzoyl chloride, pyrrolidine, AlCl3, NaBH3CN | Electrophilic aromatic substitution + reductive amination | High regioselectivity, well-established | Requires strict anhydrous conditions, use of corrosive reagents |

| CDI-Mediated Activation + Pyrrolidine Addition | 2,6-Dimethylbenzoic acid, CDI, pyrrolidine | Amide formation via activated ester | Mild conditions, high yields | CDI cost, possible steric hindrance |

| Continuous Flow Synthesis | Same as above, optimized in flow reactors | Scalable, automated | High reproducibility, safer handling | Requires specialized equipment |

Research Findings and Notes

- The presence of methyl groups at 2 and 6 positions increases steric hindrance, which can affect reaction rates and yields, particularly in amide or imine formation steps.

- Reductive amination is preferred for introducing the pyrrolidinomethyl group due to its mild conditions and high selectivity.

- Industrial processes focus on continuous flow to enhance safety and product consistency.

- Purification methods must ensure removal of residual Lewis acids and bases to prevent impurities.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4’-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

2,6-Dimethyl-4’-pyrrolidinomethyl benzophenone has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with enzymes and receptors, leading to changes in cellular processes. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Comparisons:

Photoinitiator Efficiency: Benzophenone (BP) derivatives are activated at higher wavelengths (300–365 nm) compared to other photoinitiators . The pyrrolidinomethyl group in this compound may alter radical generation efficiency due to steric hindrance from the methyl groups and electron-donating effects of the pyrrolidine moiety. This contrasts with BP-1 and BP-3, where hydroxyl and methoxy groups enhance hydrogen abstraction for crosslinking .

Biological Activity: The antifungal activity of 2,6-dichlorophenyl 4-chlorobenzoate highlights the role of halogen substituents in enhancing bioactivity. Xanthones, derived from benzophenone cyclization, exhibit antiplasmodial activity but lack the pyrrolidine functionality .

Physicochemical Properties: The 2,6-dimethyl substitution in the target compound likely increases steric hindrance, reducing reactivity in polymerization compared to unsubstituted BP derivatives . The pyrrolidinomethyl group may improve solubility in organic solvents relative to BP-1 and BP-3, which have polar hydroxyl/methoxy groups .

Substituent-Driven Functional Differences

- Electron-Donating vs. Electron-Withdrawing Groups: BP-3’s methoxy group (electron-donating) enhances UV absorption, while chloro substituents in 2,6-dichlorophenyl 4-chlorobenzoate (electron-withdrawing) improve antifungal potency . The pyrrolidine group in the target compound may act as a weak electron donor, influencing photochemical behavior.

Biological Activity

2,6-Dimethyl-4'-pyrrolidinomethyl benzophenone is a compound with significant biological activity, characterized by its unique molecular structure (C20H23NO) and a molecular weight of 293.4 g/mol. This compound features two methyl groups at the 2 and 6 positions of the benzene ring and a pyrrolidinomethyl group attached to the para position of another benzene ring. Its unique structure allows for diverse applications in medicinal chemistry, organic synthesis, and biological studies.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor of certain enzymes, influencing various cellular processes. For instance, its potential antimicrobial activity could stem from the inhibition of bacterial enzymes, while anticancer properties may relate to the induction of apoptosis in cancer cells.

Biological Activities

The compound has been investigated for several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells, making it a candidate for further studies in cancer therapeutics.

- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes, including neuronal nitric oxide synthase (nNOS), with selectivity over other isoforms .

Case Studies

Several studies have highlighted the biological activities of this compound:

- Inhibition of Neuronal Nitric Oxide Synthase : A study found that certain derivatives showed low nanomolar inhibition of nNOS with substantial selectivity over endothelial nitric oxide synthase (eNOS). This suggests potential therapeutic applications in neurological disorders where nitric oxide signaling is disrupted .

- Antimicrobial Studies : Investigations into the antimicrobial properties revealed that this compound could inhibit bacterial growth in vitro, indicating its potential as a lead compound for developing new antibiotics.

- Apoptosis Induction : Experimental results demonstrated that the compound could induce apoptosis in various cancer cell lines, suggesting its role as a candidate for anticancer drug development.

Comparative Analysis

The following table summarizes the structural features and unique properties of related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2,6-Dimethylbenzophenone | Lacks the pyrrolidinomethyl group | Different reactivity due to absence of nitrogen-containing moiety |

| 2,4-Dimethyl-4'-pyrrolidinomethyl benzophenone | Methyl groups at different positions | Affects reactivity and application spectrum |

| 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone | Contains chloro and fluoro substituents | Influences reactivity and interaction with biological targets |

| 2-Cyano-4'-pyrrolidinomethyl benzophenone | Contains a cyano group | Alters electronic properties compared to other derivatives |

Q & A

Q. What are the optimal synthetic routes for 2,6-dimethyl-4'-pyrrolidinomethyl benzophenone, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation to form the benzophenone backbone, followed by nucleophilic substitution to introduce the pyrrolidinomethyl group. Key steps include:

- Step 1 : Reacting 2,6-dimethylbenzene with 4-(chloromethyl)benzoyl chloride under AlCl₃ catalysis to form the benzophenone core.

- Step 2 : Introducing pyrrolidine via SN2 reaction using a polar aprotic solvent (e.g., DMF) at 60–80°C.

Optimization requires monitoring reaction kinetics using TLC/HPLC and adjusting stoichiometry (e.g., excess pyrrolidine to drive substitution). Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze ¹H and ¹³C spectra for expected peaks (e.g., methyl groups at δ ~2.3 ppm, pyrrolidine protons at δ ~1.5–2.7 ppm).

- IR : Confirm carbonyl stretch (C=O) near 1660–1680 cm⁻¹ and absence of unreacted chloromethyl groups (~600 cm⁻¹).

- Mass Spectrometry : Verify molecular ion ([M+H]⁺) at m/z 307.4 (C₂₀H₂₁NO).

Cross-validate with computational tools (e.g., Gaussian for predicted NMR shifts) .

Advanced Research Questions

Q. How do substituent positions (e.g., 2,6-dimethyl vs. 2,4-dichloro) on the benzophenone core influence electronic properties and reactivity?

- Methodological Answer : Use density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals (HOMO/LUMO). Methyl groups at the 2,6-positions are electron-donating, stabilizing the benzophenone core through inductive effects, whereas halogens (e.g., Cl) are electron-withdrawing. Compare Hammett σ values to predict reactivity in further functionalization (e.g., σ = -0.17 for methyl vs. +0.76 for Cl). Experimental validation via UV-Vis spectroscopy can track solvatochromic shifts in polar solvents .

Q. What experimental strategies resolve contradictions in observed vs. predicted biological activity of this compound derivatives?

- Methodological Answer : Discrepancies may arise from stereoelectronic effects or metabolic instability. Address this by:

- SAR Studies : Synthesize analogs with modified pyrrolidine substituents (e.g., N-methylation) and test in vitro bioactivity.

- Metabolic Profiling : Use LC-MS to identify degradation products in liver microsome assays.

- Molecular Docking : Compare binding poses in target proteins (e.g., kinases) to assess steric clashes or hydrogen-bond mismatches.

Cross-reference with benzophenone derivatives showing confirmed antifungal or kinase-inhibitory activity .

Q. How can hydrogen-bonding interactions of the pyrrolidinomethyl group be characterized in solution-phase studies?

- Methodological Answer : Employ time-resolved infrared (TRIR) spectroscopy to monitor ν(C=O) stretching frequency shifts in solvents like acetonitrile or DMSO. Titrate with hydrogen-bond donors (e.g., water) and fit data to Kubo–Anderson models to quantify hydrogen-bond lifetimes (e.g., τ ≈ 7.7 ps for similar benzophenones). Compare with computational MD simulations of solvent-shell dynamics .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of this compound?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Validate with ANOVA for inter-group variability and apply Bonferroni correction for multiple comparisons. For low sample sizes, employ Bayesian hierarchical models to reduce Type I errors. Tools like GraphPad Prism or R (drc package) are suited for this analysis .

Q. How should researchers design experiments to distinguish between steric and electronic effects in substituent-modified derivatives?

- Methodological Answer : Adopt a factorial design:

- Variable 1 : Substituent type (e.g., methyl for steric, nitro for electronic).

- Variable 2 : Position (ortho, meta, para).

Measure outcomes (e.g., reaction rates, binding affinities) and apply multivariate analysis (PCA or PLS) to decouple steric/electronic contributions. Use X-ray crystallography to quantify steric bulk via van der Waals radii .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.